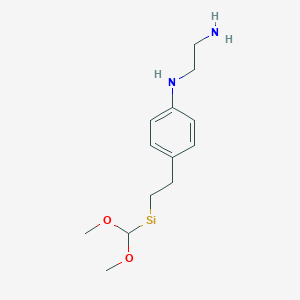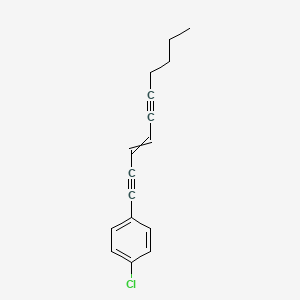
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene is an organic compound that belongs to the class of enediynes Enediynes are known for their unique chemical structures, which include two triple bonds separated by a double bond
Méthodes De Préparation
The synthesis of 1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. The general synthetic route involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-iodobenzene and dec-3-ene-1,5-diyne.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2), a copper co-catalyst (such as CuI), and a base (such as triethylamine) in an inert atmosphere (e.g., nitrogen or argon).
Procedure: The starting materials are mixed in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and heated to a specific temperature (usually around 60-80°C) for several hours.
Purification: The product is then purified using column chromatography or recrystallization techniques.
Analyse Des Réactions Chimiques
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The enediyne moiety can undergo cyclization reactions to form cyclic compounds, which are of interest in the synthesis of natural products and pharmaceuticals.
Applications De Recherche Scientifique
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound’s enediyne structure makes it a potential candidate for studying DNA cleavage and repair mechanisms, as enediynes are known to interact with DNA.
Medicine: Enediynes have shown promise as anticancer agents due to their ability to cleave DNA. Research is ongoing to explore the therapeutic potential of this compound in cancer treatment.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene involves its enediyne moiety. Enediynes are known to undergo Bergman cyclization, a reaction that generates highly reactive diradicals. These diradicals can cleave DNA strands, leading to cell death. The molecular targets include DNA and other cellular components, and the pathways involved are related to DNA damage and repair mechanisms.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(dec-3-ene-1,5-diyn-1-yl)benzene can be compared with other enediynes, such as:
Dynemicin: A natural enediyne antibiotic with potent anticancer properties.
Calicheamicin: Another enediyne antibiotic known for its DNA-cleaving ability and use in targeted cancer therapies.
Esperamicin: Similar to calicheamicin, it is an enediyne with strong DNA-cleaving activity.
The uniqueness of this compound lies in its synthetic accessibility and potential for modification, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
823228-00-8 |
|---|---|
Formule moléculaire |
C16H15Cl |
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
1-chloro-4-dec-3-en-1,5-diynylbenzene |
InChI |
InChI=1S/C16H15Cl/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14H,2-4H2,1H3 |
Clé InChI |
IJYBBJWLBCAAHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


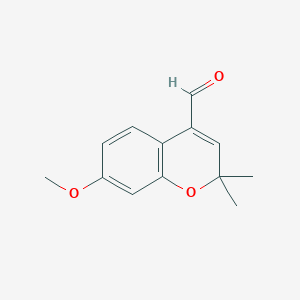
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
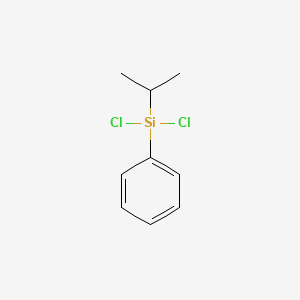
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
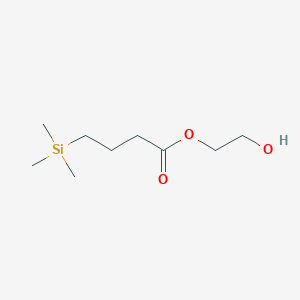
![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)

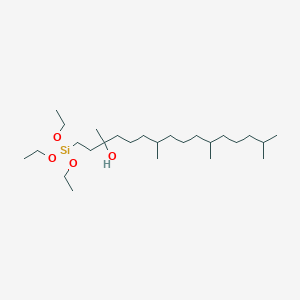
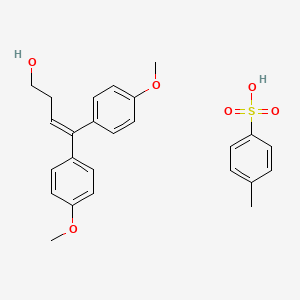
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
